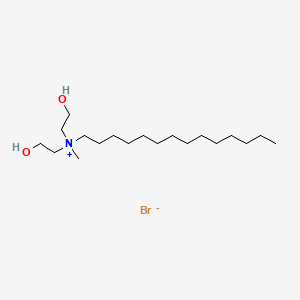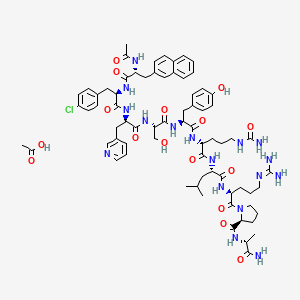![molecular formula C10H12N2O4 B1359889 3-[(E)-amino(hydroxyimino)méthyl]-4-méthoxybenzoate de méthyle CAS No. 1119449-73-8](/img/structure/B1359889.png)
3-[(E)-amino(hydroxyimino)méthyl]-4-méthoxybenzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound includes exploring its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and chemical processes
Méthodes De Préparation
The synthesis of methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate typically involves the reaction of 4-methoxybenzoic acid with appropriate reagents to introduce the amino(hydroxyimino)methyl group. One common method involves the use of oxime formation followed by esterification . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism by which methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate exerts its effects involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins, influencing their structure and function. This interaction can affect various biochemical pathways, making it a valuable tool in proteomics research .
Comparaison Avec Des Composés Similaires
Methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate can be compared with similar compounds such as:
Methyl 3-(N’-hydroxycarbamimidoyl)-4-methoxybenzoate: Similar in structure but with different functional groups.
Methyl 4-methoxybenzoate: Lacks the amino(hydroxyimino)methyl group, making it less versatile in certain reactions.
Methyl 3-amino-4-methoxybenzoate: Contains an amino group instead of the oxime group, leading to different reactivity and applications
The uniqueness of methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate lies in its specific functional groups, which provide distinct reactivity and interaction capabilities in various research applications.
Propriétés
Numéro CAS |
1119449-73-8 |
|---|---|
Formule moléculaire |
C10H12N2O4 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
methyl 3-[(E)-N'-hydroxycarbamimidoyl]-4-methoxybenzoate |
InChI |
InChI=1S/C10H12N2O4/c1-15-8-4-3-6(10(13)16-2)5-7(8)9(11)12-14/h3-5,14H,1-2H3,(H2,11,12) |
Clé InChI |
NMLAUBDOPKTXCE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OC)C(=NO)N |
SMILES isomérique |
COC1=C(C=C(C=C1)C(=O)OC)/C(=N\O)/N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)OC)C(=NO)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















